molecular formula C11H18N2O B072349 2-[3-(Dimethylamino)propoxy]aniline CAS No. 1134-76-5

2-[3-(Dimethylamino)propoxy]aniline

Cat. No.: B072349
CAS No.: 1134-76-5
M. Wt: 194.27 g/mol
InChI Key: XGTIDBFMHOJXSS-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propoxy]aniline is an organic compound with the molecular formula C11H18N2O. It is characterized by the presence of a dimethylamino group attached to a propoxy chain, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Dimethylamino)propoxy]aniline typically involves the reaction of 2-aminophenol with 3-chloropropyl(dimethyl)amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Dimethylamino)propoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[3-(Dimethylamino)propoxy]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propoxy]aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • 2-[3-(Diethylamino)propoxy]aniline
  • 2-[3-(Dimethylamino)ethoxy]aniline
  • 2-[3-(Dimethylamino)propoxy]phenol

Comparison: 2-[3-(Dimethylamino)propoxy]aniline is unique due to its specific structural features, such as the propoxy chain and the dimethylamino group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the propoxy chain can influence the compound’s solubility and interaction with biological membranes, making it more suitable for certain applications .

Properties

IUPAC Name

2-[3-(dimethylamino)propoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)8-5-9-14-11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTIDBFMHOJXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595467
Record name 2-[3-(Dimethylamino)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134-76-5
Record name 2-[3-(Dimethylamino)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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